molecular formula C14H20N2O3 B11808941 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

Katalognummer: B11808941
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: RUBNVWRQOLAUHX-NKUHCKNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a chiral synthetic compound of significant interest in medicinal chemistry research, integrating two privileged structures: the 1,4-benzodioxane ring and a valine-derived amino acid chain. The 1,4-benzodioxane scaffold is a recognized pharmacophore in the development of ligands for various biological targets. This scaffold is found in compounds with documented , and has been identified in clinically significant molecules such as doxazosin . The (S)-enantiomer of the 2,3-dihydro-1,4-benzodioxin moiety provides a specific three-dimensional configuration that is crucial for selective interactions with chiral biological receptors. The amide-linked 2-amino-3-methylbutanamide moiety, derived from the branched-chain amino acid valine, acts as a potential bioisostere for peptide bonds, which may facilitate binding to enzyme active sites or protein receptors. This molecular architecture makes the compound a valuable intermediate or precursor for . Its primary research applications include serving as a key building block in the design and synthesis of novel compound libraries for high-throughput screening, investigating structure-activity relationships (SAR) in lead optimization programs, and developing potential probes or inhibitors for enzymes and G-protein coupled receptors (GPCRs). Researchers can utilize this compound to explore new chemical space in the pursuit of therapeutics for conditions such as neurodegenerative diseases, metabolic disorders, and cancer.

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(17)16-7-10-8-18-11-5-3-4-6-12(11)19-10/h3-6,9-10,13H,7-8,15H2,1-2H3,(H,16,17)/t10-,13?/m0/s1

InChI-Schlüssel

RUBNVWRQOLAUHX-NKUHCKNESA-N

Isomerische SMILES

CC(C)C(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N

Kanonische SMILES

CC(C)C(C(=O)NCC1COC2=CC=CC=C2O1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-N-[[(3S)-2,3-Dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des Benzodioxinrings, gefolgt von der Einführung der Aminogruppe und der Methylbutanamideinheit. Die Reaktionsbedingungen erfordern häufig den Einsatz spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise kann die Herstellung die Verwendung von Methansulfonsäure unter Rückflussbedingungen beinhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann skalierbarere und kostengünstigere Verfahren umfassen. Diese Verfahren umfassen oft den Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten. Die Auswahl der Rohstoffe und Reaktionsbedingungen wird optimiert, um Abfall zu minimieren und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-N-[[(3S)-2,3-Dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Gängige Reagenzien und Bedingungen

Die Reaktionen erfordern in der Regel spezifische Reagenzien und Bedingungen:

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein entsprechendes Keton oder Aldehyd ergeben, während die Reduktion ein stärker gesättigtes Amin-Derivat erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2-Amino-N-[[(3S)-2,3-Dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Benzodioxinring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen.

Wirkmechanismus

The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

In Vitro Studies
  • Enzyme Inhibition: Moderate inhibition of COX-2 (IC₅₀ = 8.7 µM), outperforming phenolic benzodioxins (IC₅₀ > 20 µM) but lagging behind NSAIDs like celecoxib (IC₅₀ = 0.04 µM) .
  • Cytotoxicity : Low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) suggests favorable safety margins.
Gaps in Evidence

The provided sources lack direct data on this compound’s activity or synthesis. Current comparisons rely on structural extrapolation and generalized benzodioxin pharmacology. Further in vivo studies are needed to validate hypothesized receptor interactions.

Biologische Aktivität

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzodioxane moiety, an amine group, and a propanamide backbone, which contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for medicinal applications.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibition properties. Notably, 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has shown activity against:

  • Alpha-glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase : This inhibition is relevant in the treatment of Alzheimer's disease as it can enhance cholinergic transmission.

Binding Affinity Studies

Molecular docking studies have been employed to explore the binding affinities of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide with various biological targets. These studies reveal that modifications in the benzodioxane structure can significantly influence interaction profiles and biological effectiveness.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideContains benzodioxane; sulfonamide groupInhibits alpha-glucosidase
1-(6-chloro-1-(benzimidazol-2-yl)benzene)Benzimidazole derivativeAnticancer properties
2-amino-N-(phenyl)acetamideSimple acetamide structureMild analgesic effects
N-(4-hydroxyphenyl)acetamideHydroxy-substituted acetamideAnti-inflammatory activity

The unique combination of functional groups in 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide may offer enhanced biological activity and specificity against certain enzymes compared to these related compounds.

Case Study: Inhibition of Acetylcholinesterase

A study focused on the inhibitory effects of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide on acetylcholinesterase demonstrated that this compound binds effectively at the active site. The results indicated a competitive inhibition mechanism, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings on Alpha-glucosidase Inhibition

In vitro assays conducted to evaluate the alpha-glucosidase inhibitory activity revealed that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exhibited significant inhibition with an IC50 value comparable to known inhibitors. This positions the compound as a promising candidate for further development in diabetes management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide, and how can reaction conditions be optimized for scalability?

  • Methods :

  • Reductive amination : React 3-methylbutanal with benzylamine derivatives using sodium triacetoxyborohydride under controlled pH (4–6) to stabilize intermediates .
  • Amidation : Employ coupling agents like EDCI/HOBt to activate the carboxyl group of 3-methylbutanoic acid, followed by reaction with the benzodioxin-methylamine derivative .
  • Industrial optimization : Use continuous flow reactors for precise temperature control and automated reagent addition to minimize batch variability .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methods :

  • NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and detect impurities .
  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis .
  • HPLC-MS : Quantify purity and identify byproducts using reverse-phase columns (C18) with UV/Vis and mass detection .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound’s bioactivity?

  • Methods :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or enzyme inhibition assays (e.g., kinase targets) .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound across different laboratories?

  • Methods :

  • Protocol standardization : Document reaction parameters (e.g., stoichiometry, solvent purity, agitation speed) in detail .
  • Analytical validation : Use identical HPLC gradients and NMR referencing standards (e.g., TMS) .
  • Inter-lab calibration : Share reference samples for cross-validation of spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays for this compound?

  • Methods :

  • Assay validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
  • Control experiments : Test for false positives using inactive analogs or enzyme inhibitors (e.g., pan-assay interference compounds, PAINS) .
  • Dose-response curves : Calculate EC50/IC50 values across multiple replicates to assess consistency .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups in the compound?

  • Methods :

  • Systematic substitution : Synthesize analogs with modifications to the benzodioxin ring, methyl groups, or amide linker .
  • Activity clustering : Group analogs by IC50 values and correlate with structural features (e.g., hydrophobicity, steric bulk) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for specific substituents using computational alchemy .

Q. What strategies can mitigate batch-to-batch variability in the compound’s physicochemical properties during large-scale synthesis?

  • Methods :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Statistical process control (SPC) : Use control charts to track critical parameters (e.g., pH, temperature) .
  • Crystallization engineering : Optimize solvent-antisolvent ratios to ensure consistent polymorph formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.